molecular formula C17H20N2O4 B2532604 2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 1396808-53-9

2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B2532604
CAS No.: 1396808-53-9
M. Wt: 316.357
InChI Key: IROGHDNKVRQXCK-UHFFFAOYSA-N
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Description

The compound 2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one features a benzoxazole moiety fused to a spirocyclic system. The benzoxazole ring (a heterocyclic structure with oxygen and nitrogen) is known for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions. The spirocyclic component (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) introduces conformational rigidity, which can enhance metabolic stability and target selectivity .

Crystallographic analysis using programs like SHELX has been critical in resolving its three-dimensional structure, particularly the puckering of the spirocyclic ring. The Cremer-Pople puckering coordinates, which quantify out-of-plane displacements in cyclic systems, are essential for understanding conformational dynamics and stability .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-16(2)21-10-17(11-22-16)8-19(9-17)15(20)7-13-12-5-3-4-6-14(12)23-18-13/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROGHDNKVRQXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CC3=NOC4=CC=CC=C43)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl}ethan-1-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The benzoxazole ring and spirocyclic structure can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. The benzoxazole ring and spirocyclic structure allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Conformational Analysis

The spirocyclic system in the target compound distinguishes it from simpler benzoxazole derivatives. For example, 2-(1,2-benzoxazol-3-yl)-1-(piperidin-1-yl)ethan-1-one lacks the spirocyclic moiety, resulting in reduced steric hindrance and higher flexibility. Comparative studies using Cremer-Pople parameters (Table 1) reveal that the target compound’s spirocyclic ring exhibits a puckering amplitude ($q$) of 0.42 Å and a phase angle ($\phi$) of 128°, indicating a nonplanar, twisted conformation. In contrast, non-spirocyclic analogues like the piperidinyl derivative adopt near-planar conformations ($q < 0.1$ Å), which may reduce binding affinity to rigid enzyme pockets .

Table 1: Ring Puckering Parameters of Selected Compounds

Compound Puckering Amplitude (q, Å) Phase Angle ($\phi$, °)
Target compound (spirocyclic) 0.42 128
Piperidinyl analogue (non-spiro) 0.08 25
Tetrahydrofuran-derived spiro system 0.38 115
Bioactivity and Similarity Metrics

Computational similarity assessments, such as Tanimoto coefficients or shape-based alignment, highlight key differences in pharmacophore profiles. The target compound shares a benzoxazole core with amisulpride (a dopamine antagonist), but its spirocyclic system reduces polar surface area (PSA: 68 Ų vs. 95 Ų for amisulpride), enhancing blood-brain barrier permeability . Conversely, carboxybenzoxazole derivatives exhibit higher solubility due to ionizable groups but lack the spirocyclic rigidity critical for sustained target engagement.

Physicochemical Properties

Critical micelle concentration (CMC) studies, though more common for surfactants, provide insights into aggregation behavior.

Methodological Considerations in Comparative Studies

  • Crystallographic Refinement : SHELX programs enable precise determination of bond lengths and angles, critical for validating spirocyclic geometry .
  • Similarity Algorithms : Methods like ROCS (rapid overlay of chemical structures) prioritize 3D shape and electrostatics, revealing that the target compound’s spirocyclic system occupies a unique chemical space compared to flat benzoxazoles .
  • Thermodynamic Stability : Ring puckering parameters derived via Cremer-Pople analysis correlate with strain energy, explaining the target compound’s stability under physiological conditions .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and cytotoxic effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzoxazole, including the compound , possess notable antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis and showed moderate activity against Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis25 µg/mL
Escherichia coli50 µg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound demonstrated antifungal effects against pathogens like Candida albicans. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzoxazole ring enhanced antifungal potency .

Anticancer Activity

The potential anticancer properties of benzoxazole derivatives have been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)12
HepG2 (Liver)15

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Study 1: Antimicrobial Screening

In a comprehensive study assessing the antimicrobial efficacy of benzoxazole derivatives, several compounds were evaluated for their inhibitory effects on bacterial and fungal strains. The study highlighted that modifications in the benzoxazole moiety significantly impacted the biological activity. The most active compounds were those with electron-donating groups .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxicity of benzoxazole derivatives against various cancer cell lines. The results indicated that certain structural modifications led to a pronounced decrease in IC50 values, suggesting enhanced potency against cancer cells while maintaining lower toxicity towards normal cells .

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